molecular formula C23H40N2O B8649027 N-phenyl-N',N'-dioctylurea CAS No. 144106-04-7

N-phenyl-N',N'-dioctylurea

Cat. No.: B8649027
CAS No.: 144106-04-7
M. Wt: 360.6 g/mol
InChI Key: VYQLOIXTIDYOKA-UHFFFAOYSA-N
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Description

N-phenyl-N',N'-dioctylurea is a useful research compound. Its molecular formula is C23H40N2O and its molecular weight is 360.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

144106-04-7

Molecular Formula

C23H40N2O

Molecular Weight

360.6 g/mol

IUPAC Name

1,1-dioctyl-3-phenylurea

InChI

InChI=1S/C23H40N2O/c1-3-5-7-9-11-16-20-25(21-17-12-10-8-6-4-2)23(26)24-22-18-14-13-15-19-22/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3,(H,24,26)

InChI Key

VYQLOIXTIDYOKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylurea and dioctylamine were heated in xylene, with vigorous stirring, under various conditions. Samples were withdrawn from the mixture after specific reaction times, the solvent was evaporated from each of the samples at 65° C. in vacuo and the residue was taken up in CDCl3, in which phenylurea is virtually insoluble and in which N-phenyl-N',N'-dioctylurea and dioctylamine on the other hand are completely soluble. The precipitated phenylurea was filtered off and a 1H-NMR spectrum of the filtrate was prepared. The particular molar ratio of dioctylamine to the N-phenyl-N',N'-dioctylurea formed was determined by integrating the signals from the --N--CH2 protons of the dioctylamine (2.75 ppm) and the N-phenyl-N',N'-dioctylurea formed (3.28 ppm), from which was derived the degree of conversion.
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